REACTION_SMILES
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[C:31].[CH3:25][CH2:26][O:27][C:28](=[O:29])[CH3:30].[F:1][c:2]1[cH:3][c:4]([C:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])([C:17](=[O:18])[O:19][CH2:20][CH3:21])[CH3:22])[cH:5][cH:6][c:7]1[N+:8]([O-:9])=[O:10].[H:23][H:24].[Pd:32]>>[F:1][c:2]1[cH:3][c:4]([C:11]([C:12](=[O:13])[O:14][CH2:15][CH3:16])([C:17](=[O:18])[O:19][CH2:20][CH3:21])[CH3:22])[cH:5][cH:6][c:7]1[NH2:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(C(=O)OCC)c1ccc([N+](=O)[O-])c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pd]
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Name
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Type
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product
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Smiles
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CCOC(=O)C(C)(C(=O)OCC)c1ccc(N)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |